

# Isoxazole-3-carbaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: Isoxazole-3-carbaldehyde

Cat. No.: B1319062

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## An In-depth Technical Guide to Isoxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Isoxazole-3-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications in drug discovery and beyond.

## Core Chemical Data

CAS Number: 89180-61-0 [1] Molecular Weight: 97.07 g/mol [2]

**Isoxazole-3-carbaldehyde**, also known as 3-isoxazolecarboxaldehyde, is a colorless liquid at room temperature.[1] Its structure, featuring an isoxazole ring substituted with an aldehyde group, makes it a versatile intermediate for the synthesis of more complex molecules.[1]

## Physicochemical Properties

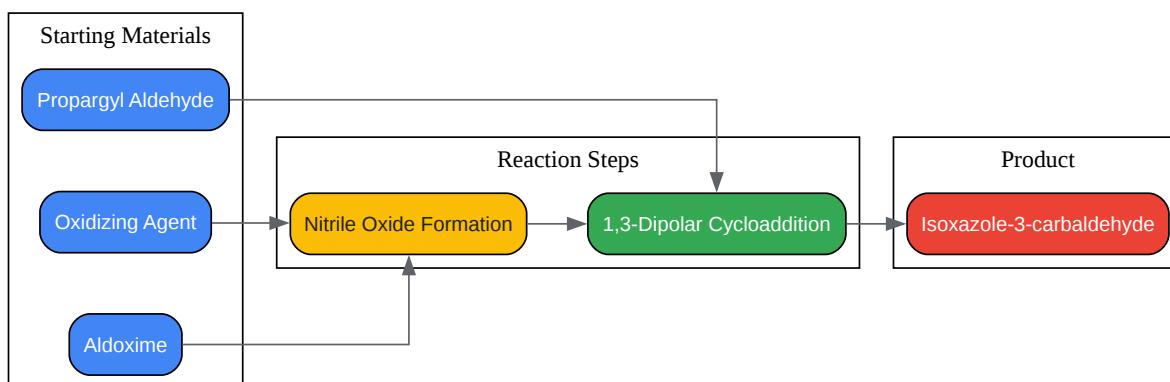
Property	Value	Source
Molecular Formula	C4H3NO2	<a href="#">[1]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Purity	≥98%	<a href="#">[1]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a>

## Synthesis of Isoxazole-3-carbaldehyde

The synthesis of isoxazole derivatives can be achieved through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a common and effective approach. While a detailed, step-by-step protocol for the synthesis of **Isoxazole-3-carbaldehyde** is not readily available in the public domain, a general workflow can be outlined based on established isoxazole synthesis methodologies.

## General Synthetic Workflow

A plausible synthetic route to **Isoxazole-3-carbaldehyde** involves the reaction of propargyl aldehyde (propynal) with a source of nitrile oxide. The nitrile oxide can be generated *in situ* from an aldoxime in the presence of an oxidizing agent.



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A generalized workflow for the synthesis of **Isoxazole-3-carbaldehyde**.

## Spectroscopic Data for Isoxazole Derivatives

While specific spectroscopic data for **Isoxazole-3-carbaldehyde** is not widely published, data for closely related isoxazole derivatives provide valuable reference points for characterization.

### 1H and 13C NMR Data for Phenyl-Substituted Isoxazoles

Compound	1H NMR (CDCl <sub>3</sub> , δ ppm)	13C NMR (CDCl <sub>3</sub> , δ ppm)	Reference
3,5-diphenylisoxazole	7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)	170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4	[3]
5-(4-chlorophenyl)-3-phenylisoxazole	7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H)	169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8	[3]

### FT-IR and Mass Spectrometry Data for Phenylisoxazole Derivatives

Compound	FT-IR ( $\nu$ , cm <sup>-1</sup> )	ESI-MS (m/z)	Reference
5-(4'-Methoxyphenyl)Isoazole-3-Carbaldehyde Isonicotinylhydrazone	3308.24, 3108.83 (N-H), 1669.66 (C=O), 1544.86 (C=N)	323.113 [M+H] <sup>+</sup> , 345.097 [M+Na] <sup>+</sup>	<a href="#">[4]</a>
3,5-bis(4-nitrophenyl)-4,5-dihydro-1,2-oxazole	1153 (N-O stretching of isoxazole ring), 3002 (C—H stretching of aromatic ring), 1267 (C—N stretching of isoxazole ring), 1068 (C—O stretching of isoxazole ring)	313 [M] <sup>+</sup>	<a href="#">[5]</a>

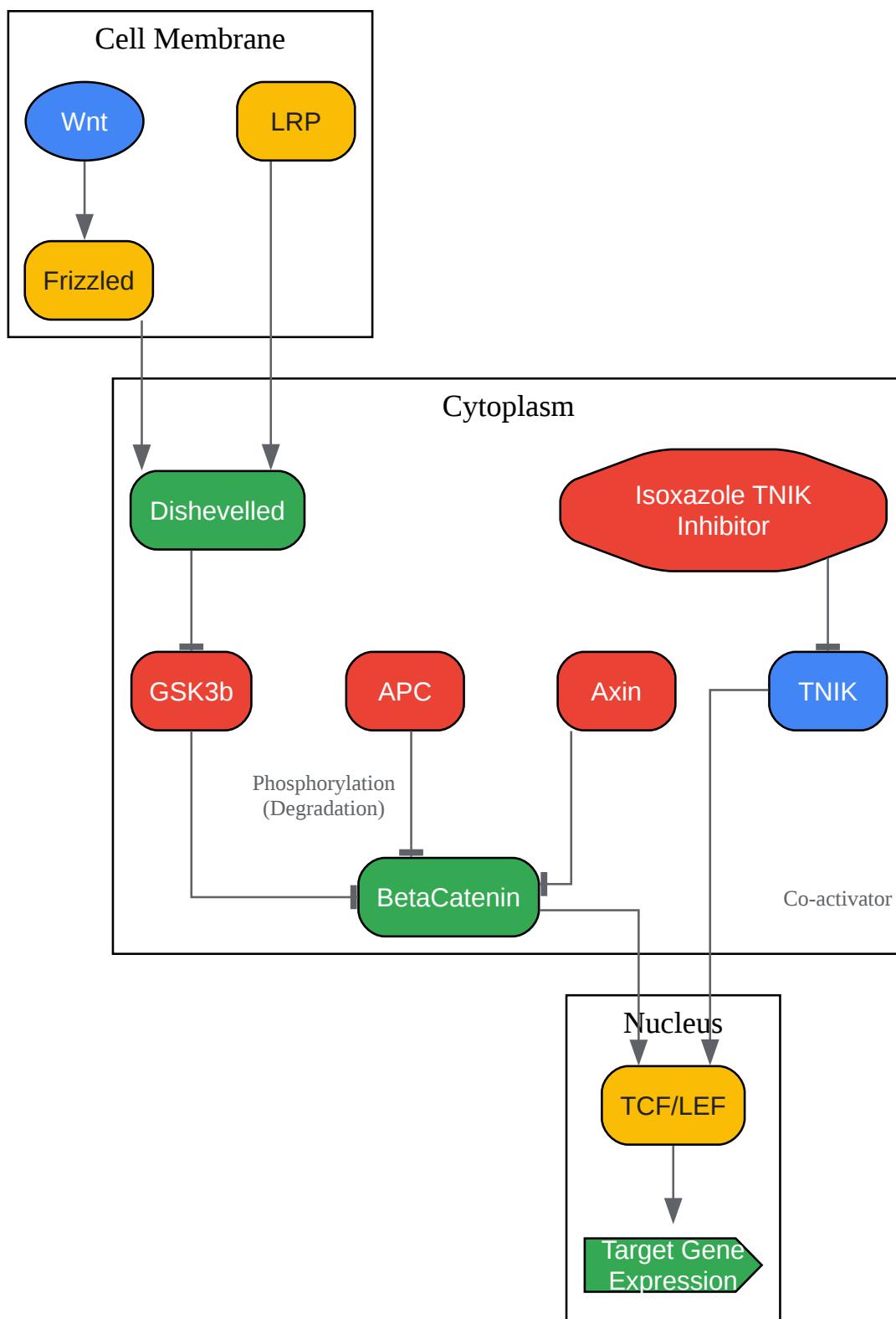
## Biological Activity and Signaling Pathways

Direct studies on the specific biological activity and signaling pathway involvement of **Isoxazole-3-carbaldehyde** are limited in publicly available literature. However, the broader class of isoxazole-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[\[6\]](#)[\[7\]](#)

Derivatives of isoxazole have been shown to act as inhibitors of various enzymes and modulators of signaling pathways. For instance, certain isoxazole-oxazole hybrids have demonstrated inhibitory activity against TRAF2- and NCK-interacting kinase (TNIK), a component of the Wnt signaling pathway, which is crucial in carcinogenesis.[\[8\]](#)

## Illustrative Signaling Pathway: Wnt Pathway Modulation by an Isoxazole Derivative

The following diagram illustrates a simplified representation of the Wnt signaling pathway and a hypothetical point of intervention by an isoxazole-based TNIK inhibitor. This is provided as an example of how isoxazole scaffolds can interact with critical biological pathways.



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Hypothetical modulation of the Wnt signaling pathway by an isoxazole-based TNIK inhibitor.

# Applications in Drug Discovery and Materials Science

**Isoxazole-3-carbaldehyde** serves as a valuable precursor in the synthesis of a variety of bioactive molecules. Its aldehyde functionality allows for diverse chemical transformations, making it a key component in the development of novel therapeutic agents.<sup>[1]</sup> The isoxazole scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry.

Beyond pharmaceuticals, **Isoxazole-3-carbaldehyde** is also utilized in materials science for the formulation of specialty polymers and resins, where it can enhance properties such as thermal stability and mechanical strength.<sup>[1]</sup>

## Safety and Handling

Detailed toxicological data, such as an LD50 value, for **Isoxazole-3-carbaldehyde** is not readily available. As with any chemical reagent, it should be handled with appropriate personal protective equipment in a well-ventilated area.

## Conclusion

**Isoxazole-3-carbaldehyde** is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and materials science research. Its unique chemical structure and reactivity provide a foundation for the development of a wide array of functional molecules. Further research into its specific biological activities and reaction pathways will undoubtedly continue to expand its applications.

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- To cite this document: BenchChem. [Isoxazole-3-carbaldehyde CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1319062#isoxazole-3-carbaldehyde-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1319062#isoxazole-3-carbaldehyde-cas-number-and-molecular-weight)

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